

Comparison of the biological activity of "Methyl 3-thiophenecarboxylate" derivatives

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Compound of Interest

Compound Name: Methyl 3-thiophenecarboxylate

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Comparative Biological Activities of Methyl 3-Thiophenecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of **Methyl 3-thiophenecarboxylate**, supported by experimental data from recent studies. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.

Overview of Biological Activities

Derivatives of **Methyl 3-thiophenecarboxylate** have demonstrated a broad spectrum of biological activities, most notably antimicrobial and anticancer effects. The nature and position of substituents on the thiophene ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of **Methyl 3-thiophenecarboxylate** derivatives as antimicrobial and antifungal agents. The biological activity is significantly influenced by the substituents on the thiophene ring.

Data Summary

Derivative Class	Compound	Test Organism	Activity Metric	Result	Reference
Enaminone Derivatives	7b, 8	Various Bacteria	Comparable to Ampicillin & Gentamicin	-	[1][2][3]
9b, 10	Various Fungi	% Inhibition Zone	100% (similar to Amphotericin B)	[1]	
3	Aspergillus fumigatus	% Inhibition Zone	78.9%	[1]	
5, 6, 7a	Syncephalast rum racemosum	% Inhibition Zone	88.3%, 87.3%, 95.5% respectively	[1]	
2-Amino-4-methyl-3-thiophenecarboxylate Derivatives	Ila	Botrytis cinerea	IC50	25 µg/cm ³	[4]
Ila	Fusarium moniliforme	IC50	80 µg/cm ³	[4]	
Thiophene-2-carboxamide Derivatives	7b (methoxy substituted)	P. aeruginosa	% Inhibition	86.9%	[5]
7b (methoxy substituted)	S. aureus	% Inhibition	83.3%	[5]	
7b (methoxy substituted)	B. subtilis	% Inhibition	82.6%	[5]	
3b (methoxy substituted)	B. subtilis & P. aeruginosa	% Inhibition	78.3%	[5]	

Thiophene-carboxamide Derivatives	1a	E. coli	MBC	0.63 µg/mL (same as ciprofloxacin)	
1a	S. aureus	MBC	0.25 µg/mL		
Heterocyclic Thiophene Derivatives	4, 5	Colistin-Resistant A. baumannii	MIC50	16 mg/L	[6]
8	Colistin-Resistant A. baumannii	MIC50	32 mg/L		[6]
4	Colistin-Resistant E. coli	MIC50	8 mg/L		[6]
5, 8	Colistin-Resistant E. coli	MIC50	32 mg/L		[6]

Anticancer Activity

Recent research has focused on the development of **Methyl 3-thiophenecarboxylate** derivatives as potential anticancer agents. These compounds have shown efficacy against various cancer cell lines, with mechanisms of action including the inhibition of key cellular processes like microtubule assembly.

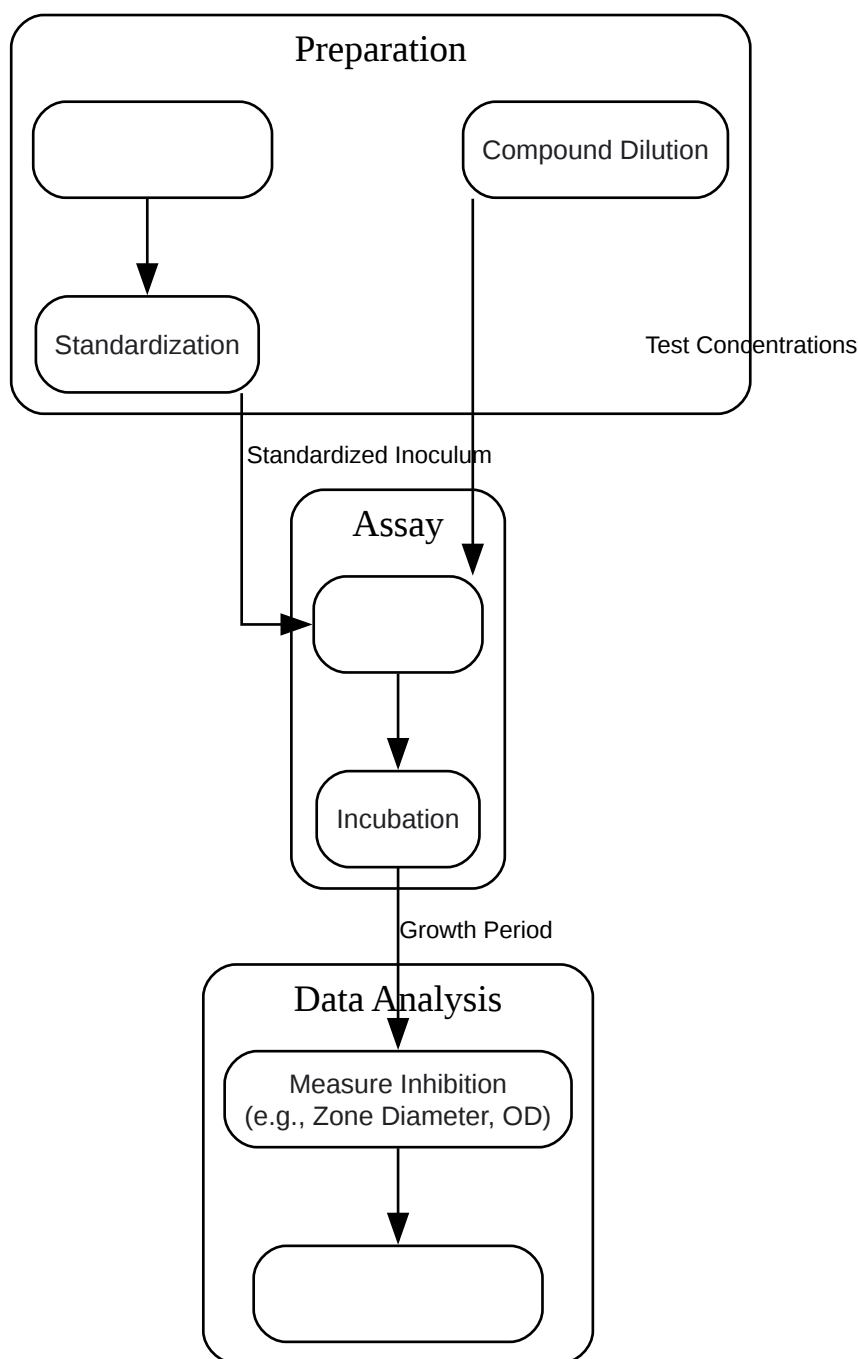
Data Summary

Derivative Class	Compound	Cell Line	Activity Metric	Result	Reference
Tetrahydrobenzo[b]thiophene Derivatives	1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)	A549 (non-small cell lung cancer)	IC50	Not specified in abstract, but identified as most potent.	[7]
Thiophene Carboxamide Derivatives	2b	Hep3B (liver cancer)	IC50	5.46 μ M	[8]
2d	Hep3B (liver cancer)	IC50	8.85 μ M	[8]	
2e	Hep3B (liver cancer)	IC50	12.58 μ M	[8]	
Thiazole-Thiophene Scaffolds	4b	MCF-7 (breast carcinoma)	IC50	10.2 \pm 0.7 μ M	[9]
13a	MCF-7 (breast carcinoma)	IC50	11.5 \pm 0.8 μ M	[9]	

Experimental Protocols

Antimicrobial Susceptibility Testing (General Workflow)

The antimicrobial activity of the thiophene derivatives is generally assessed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and percentage inhibition zone.



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General workflow for antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay (MTS Assay)

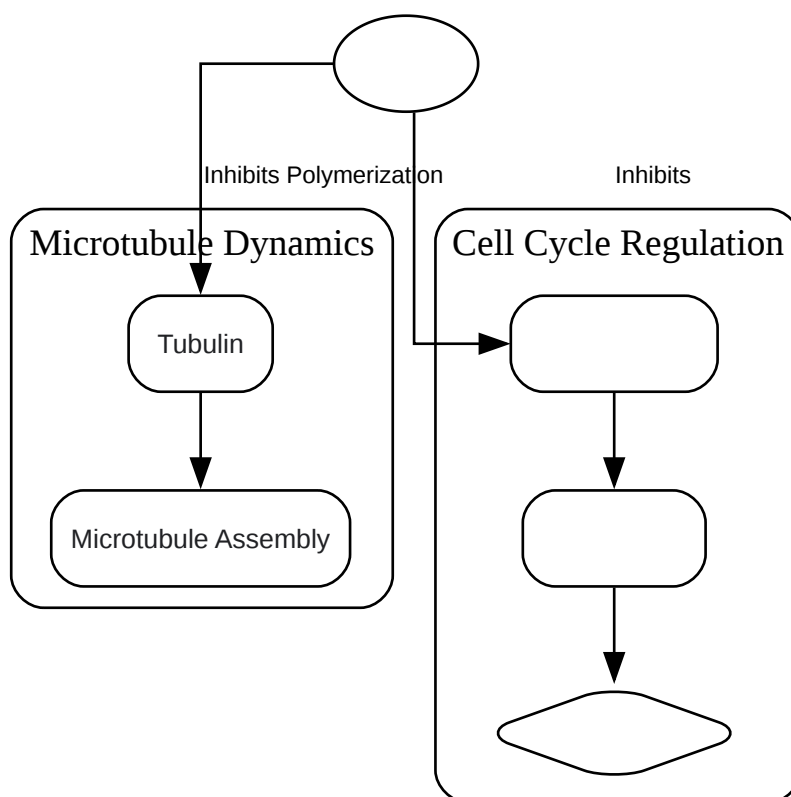
The anticancer activity of the synthesized compounds is often evaluated using cell viability assays, such as the MTS assay.

- **Cell Seeding:** Cancer cells (e.g., A549, Hep3B, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTS Reagent Addition:** MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway Visualization

Anticancer Mechanism of Action of Tetrahydrobenzo[b]thiophene Derivatives

Certain tetrahydrobenzo[b]thiophene derivatives, such as BU17, have been shown to exert their antitumor effects by inhibiting tubulin polymerization and WEE1 kinase, leading to cell cycle arrest and apoptosis.^[7]



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Inhibition of tubulin polymerization and WEE1 kinase by BU17.

Conclusion

The studies summarized in this guide demonstrate the significant potential of **Methyl 3-thiophenecarboxylate** derivatives as a versatile scaffold for the development of new therapeutic agents. The antimicrobial and anticancer activities are highly dependent on the nature of the chemical modifications to the core structure. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.

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